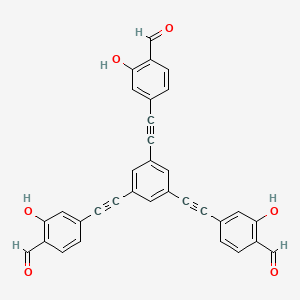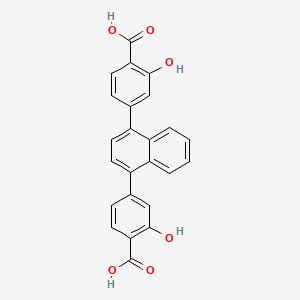![molecular formula C16H10O8 B8244262 [1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid](/img/structure/B8244262.png)
[1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-3,3’,4,5’-tetracarboxylic acid: is an organic compound consisting of two benzene rings connected by a single bond, with four carboxylic acid groups attached at the 3, 3’, 4, and 5’ positions. This compound is part of the biphenyl family, which is known for its stability and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’,4,5’-tetracarboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction combines aryl halides with arylboronic acids in the presence of a palladium catalyst and a base, such as potassium carbonate, under reflux conditions . The reaction is known for its mild conditions and high yields, making it a popular choice for synthesizing biphenyl derivatives.
Industrial Production Methods: Industrial production of biphenyl derivatives, including [1,1’-Biphenyl]-3,3’,4,5’-tetracarboxylic acid, often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high efficiency and scalability, using advanced catalytic systems and continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,3’,4,5’-tetracarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid groups can be achieved using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Component in the synthesis of polymers and liquid crystals.
Biology and Medicine:
Drug Development: Structural motif in the design of pharmaceuticals with anti-inflammatory, antibacterial, and anticancer properties.
Industry:
Agriculture: Used in the synthesis of agrochemicals.
Electronics: Component in organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action for [1,1’-Biphenyl]-3,3’,4,5’-tetracarboxylic acid involves its interaction with various molecular targets, depending on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Biphenyl: A simpler structure with no carboxylic acid groups.
[1,1’-Biphenyl]-2,2’,3,3’-tetracarboxylic acid: Similar structure but with carboxylic acid groups at different positions.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: Contains only two carboxylic acid groups.
Uniqueness:
Functional Groups: The presence of four carboxylic acid groups at specific positions makes [1,1’-Biphenyl]-3,3’,4,5’-tetracarboxylic acid unique, providing distinct chemical reactivity and potential for forming multiple hydrogen bonds.
Propriétés
IUPAC Name |
4-(3,5-dicarboxyphenyl)phthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c17-13(18)9-3-8(4-10(5-9)14(19)20)7-1-2-11(15(21)22)12(6-7)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDGMCJUQXWEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]-5-(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B8244192.png)




![4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile](/img/structure/B8244214.png)

![4-[2,4,5-tris(4-carboxyphenyl)-3,6-dimethylphenyl]benzoic acid](/img/structure/B8244231.png)
![4-[4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid](/img/structure/B8244239.png)



